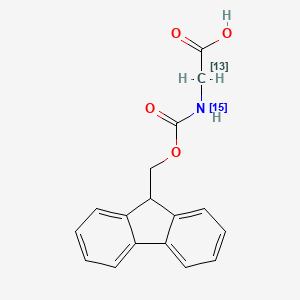
Ethane-1,2-diamine;trichlorocobalt;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;trichlorocobalt;dihydrate typically involves the reaction of cobalt(III) chloride with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{CoCl}_3 + 3 \text{C}_2\text{H}_8\text{N}_2 + 2 \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{24}\text{Cl}_3\text{CoN}_6\text{O}_2 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethane-1,2-diamine;trichlorocobalt;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions where ethane-1,2-diamine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction can produce cobalt(II) complexes .
Aplicaciones Científicas De Investigación
Ethane-1,2-diamine;trichlorocobalt;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of other coordination compounds and as a precursor in material science.
Mecanismo De Acción
The mechanism of action of ethane-1,2-diamine;trichlorocobalt;dihydrate involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include nucleophiles and electrophiles, and the pathways involved often relate to electron transfer processes and coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(ethylenediamine)cobalt(III) chloride trihydrate
- Cobalt(III) sepulchrate trichloride
- Trans-dichlorobis(ethylenediamine)cobalt(III) chloride
Uniqueness
Ethane-1,2-diamine;trichlorocobalt;dihydrate is unique due to its specific coordination environment and the stability provided by the ethane-1,2-diamine ligands. This stability makes it particularly useful in various applications where robust coordination complexes are required .
Propiedades
Fórmula molecular |
C6H28Cl3CoN6O2 |
|---|---|
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;trichlorocobalt;dihydrate |
InChI |
InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 |
Clave InChI |
ALLUKJGRPOLBEF-UHFFFAOYSA-K |
SMILES canónico |
C(CN)N.C(CN)N.C(CN)N.O.O.Cl[Co](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


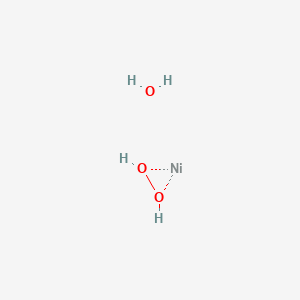
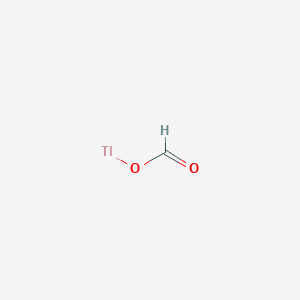

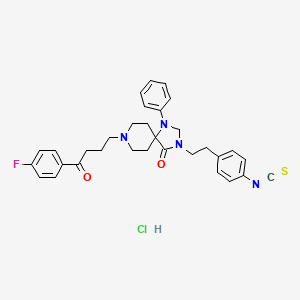
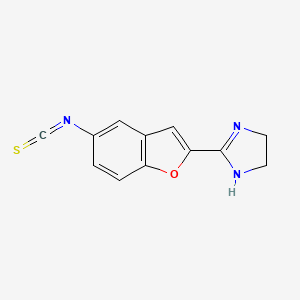

![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
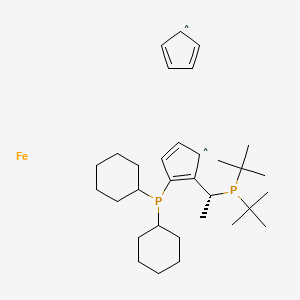

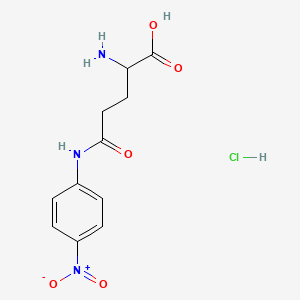
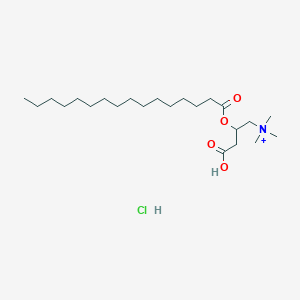

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
